2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride
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Overview
Description
2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is a chemical compound belonging to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are characterized by their fused imidazole and thiazole rings, which contribute to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the reaction of 2-aminothiazoles with appropriate halogenated precursors. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often require the presence of a base and heating to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: It has been investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is similar to other imidazo[2,1-b][1,3]thiazoles and related heterocyclic compounds. its unique substitution pattern and bromine atom contribute to its distinct chemical and biological properties. Some similar compounds include:
2,6-Dimethylimidazo[2,1-b][1,3]thiazole
2-Bromoimidazo[2,1-b][1,3]thiazole
3,6-Dimethylimidazo[2,1-b][1,3]thiazole
These compounds share structural similarities but may exhibit different biological activities and chemical reactivity due to variations in their substitution patterns.
Properties
IUPAC Name |
2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S.ClH/c1-4-3-10-5(2)6(8)11-7(10)9-4;/h3H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLOQFGAZFOFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(SC2=N1)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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